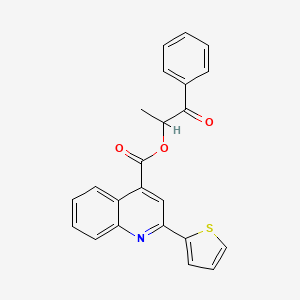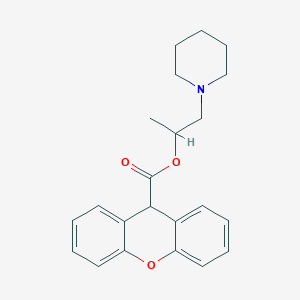![molecular formula C23H21N3O2 B11600916 6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11600916.png)
6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-quality compounds suitable for further research and development .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA, monopermaleic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Quinazoline oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as prazosin, doxazosin, erlotinib, and gefitinib share structural similarities and exhibit diverse pharmacological activities.
Benzoxazinone Derivatives: These compounds are intermediates in the formation of quinazolinone derivatives and display similar biological activities.
Uniqueness
6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern and the presence of both benzimidazole and quinazoline moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C23H21N3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-5-methyl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C23H21N3O2/c1-25-18-10-6-4-8-16(18)22-24-17-9-5-7-11-19(17)26(22)23(25)15-12-13-20(27-2)21(14-15)28-3/h4-14,23H,1-3H3 |
InChI Key |
INYPAKBCKOTQHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11600836.png)
![(2Z)-2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11600842.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11600844.png)
![4-({2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11600850.png)
![7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600856.png)

![1'-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11600874.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B11600875.png)
![3-(4-bromophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11600880.png)
![(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600885.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11600896.png)
![3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11600908.png)
![ethyl 4-(5-{(Z)-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11600913.png)
